molecular formula C15H17N3O2 B8637212 Ethyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate

Ethyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No. B8637212
M. Wt: 271.31 g/mol
InChI Key: CVYSHYLNDIHEIM-UHFFFAOYSA-N
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Patent
US07622480B2

Procedure details

A suspension 5.51 g (0.05 mol) of 7-azaindol, 9.6 g (0.056 mol) of 4-oxo-piperidine-1-carboxylic acid ethyl ester and 5 g (0.075 mol) of potassium hydroxide in 120 ml of methanol was heated at 75° C. for 16 hours. The crude mixture was cooled at room temperature and the precipitate formed was filtered off. 7.8 g (57% of yield) of 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid ethyl ester were obtained.
Quantity
5.51 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][N:8]=2)[CH:3]=[CH:2]1.[CH2:10]([O:12][C:13]([N:15]1[CH2:20][CH2:19][C:18](=O)[CH2:17][CH2:16]1)=[O:14])[CH3:11].[OH-].[K+]>CO>[CH2:10]([O:12][C:13]([N:15]1[CH2:16][CH:17]=[C:18]([C:3]2[C:4]3[C:9](=[N:8][CH:7]=[CH:6][CH:5]=3)[NH:1][CH:2]=2)[CH2:19][CH2:20]1)=[O:14])[CH3:11] |f:2.3|

Inputs

Step One
Name
Quantity
5.51 g
Type
reactant
Smiles
N1C=CC2=CC=CN=C12
Name
Quantity
9.6 g
Type
reactant
Smiles
C(C)OC(=O)N1CCC(CC1)=O
Name
Quantity
5 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
120 mL
Type
solvent
Smiles
CO
Step Two
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered off

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)N1CCC(=CC1)C1=CNC2=NC=CC=C21
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.